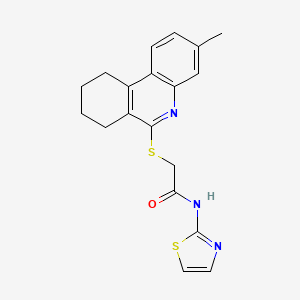![molecular formula C10H18O2 B13807634 (1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 59014-05-0](/img/structure/B13807634.png)
(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-multistriatin, also known as 5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane, is a bicyclic ketal compound. It is one of the key components of the aggregation pheromone of the European elm bark beetle, Scolytus multistriatus, which is a principal vector of Dutch elm disease . This compound plays a crucial role in the communication and behavior of these beetles, making it a significant subject of study in entomology and chemical ecology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: A-multistriatin can be synthesized through several stereoselective routes. One notable method involves the conversion of D-glucose into A-multistriatin via a highly stereoselective eighteen-step process . Another method reported by Mori starts from D-mannitol . Additionally, Cernigliaro and Kocienski have synthesized A-multistriatin from (+)-citronellol, although the low optical purity of this starting material resulted in a product with approximately 40% optical purity .
Industrial Production Methods: Industrial production methods for A-multistriatin are not well-documented in the literature. the synthesis typically involves multiple steps of protection, deprotection, and stereoselective reactions to ensure the correct configuration of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: A-multistriatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The stereoselective synthesis of A-multistriatin often involves hydrogenation, epoxidation, and the use of organometallic reagents .
Common Reagents and Conditions: Common reagents used in the synthesis of A-multistriatin include dimethyl lithium cuprate, Wilkinson’s catalyst, and trityl chloride . Reaction conditions often involve controlled temperatures and the use of solvents such as chloroform and ether.
Major Products Formed: The major product formed from these reactions is A-multistriatin itself, with high stereoselectivity ensuring the formation of the desired isomer. Other diastereomers, such as β-multistriatin, γ-multistriatin, and δ-multistriatin, are typically biologically inactive .
Applications De Recherche Scientifique
A-multistriatin has several scientific research applications, particularly in the fields of entomology and chemical ecology. It is used to study the behavior and communication of the European elm bark beetle and to develop pheromone-based pest control strategies . Additionally, A-multistriatin’s role as an aggregation pheromone makes it a valuable tool in managing Dutch elm disease by attracting and trapping beetles .
Mécanisme D'action
The mechanism of action of A-multistriatin involves its role as an aggregation pheromone. When released by virgin female beetles, it attracts male beetles, which carry the fungus causing Dutch elm disease . The molecular targets and pathways involved in this process are primarily related to the olfactory receptors of the beetles, which detect the pheromone and trigger aggregation behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to A-multistriatin include other pheromones of bark beetles, such as frontalin and brevicomin . These compounds share structural similarities and play analogous roles in the communication and behavior of different beetle species.
Uniqueness: A-multistriatin is unique in its high stereoselectivity and specific role in attracting the European elm bark beetle. Unlike its diastereomers, only the natural stereoisomer, α-multistriatin, is biologically active and effective in attracting beetles .
Propriétés
Numéro CAS |
59014-05-0 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(1S,2S,4R,5R)-5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18O2/c1-4-10-8(3)5-7(2)9(12-10)6-11-10/h7-9H,4-6H2,1-3H3/t7-,8+,9+,10+/m0/s1 |
Clé InChI |
YMBRJMLOGNZRFY-SGIHWFKDSA-N |
SMILES isomérique |
CC[C@]12[C@@H](C[C@@H]([C@H](O1)CO2)C)C |
SMILES canonique |
CCC12C(CC(C(O1)CO2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



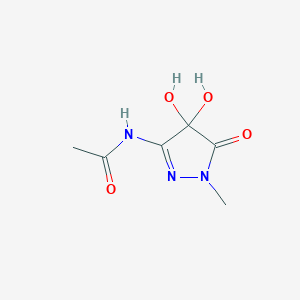
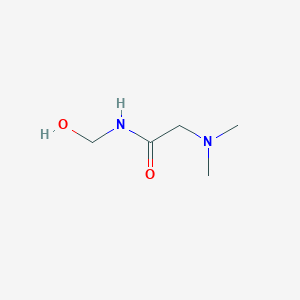

![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
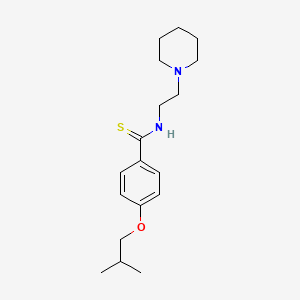
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
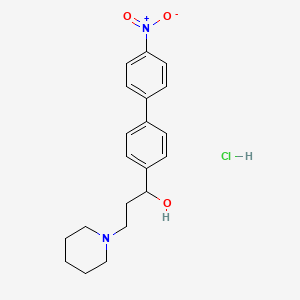
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
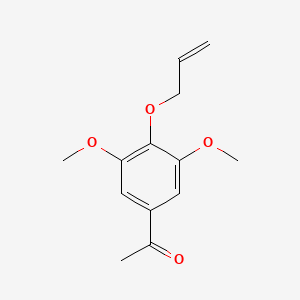
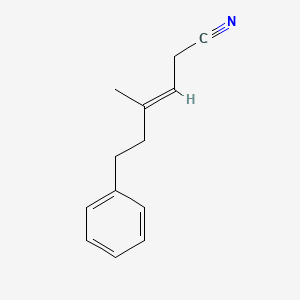
![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
